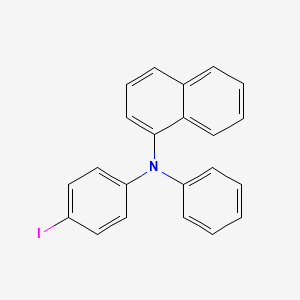
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a naphthalene moiety through an amine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine typically involves the reaction of 4-iodoaniline with naphthalen-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, which facilitates the formation of the C-N bond between the aryl halide and the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed effects .
類似化合物との比較
Similar Compounds
N-cyclohexyl-N’-(4-iodophenyl)urea: Shares the 4-iodophenyl group but differs in the overall structure and functional groups.
N-(4-Iodophenyl)-β-alanine derivatives: Similar in having the 4-iodophenyl group but with different core structures and applications.
Uniqueness
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine is unique due to its combination of the naphthalene moiety with the 4-iodophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
138310-85-7 |
|---|---|
分子式 |
C22H16IN |
分子量 |
421.3 g/mol |
IUPAC名 |
N-(4-iodophenyl)-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16IN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
InChIキー |
KMHOEODRAQHIDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)I)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


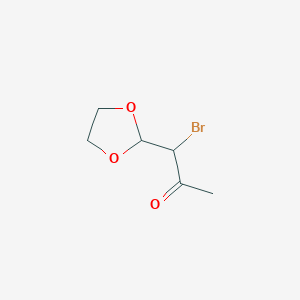
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)

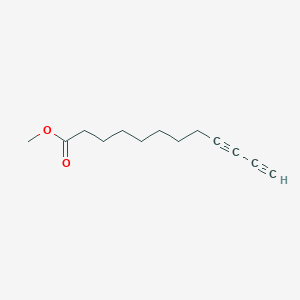
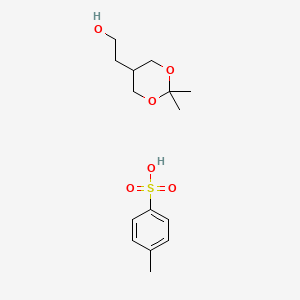
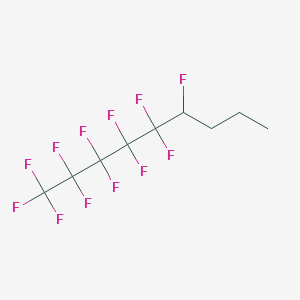

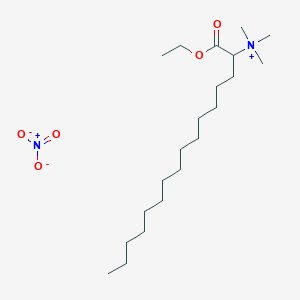
![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
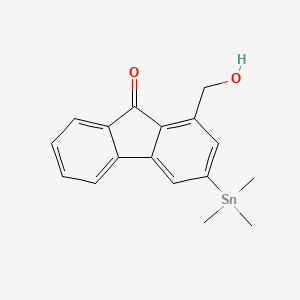
![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
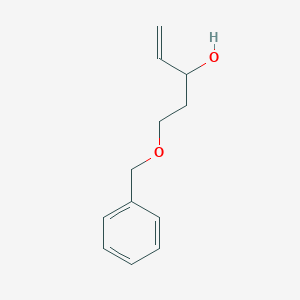
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
